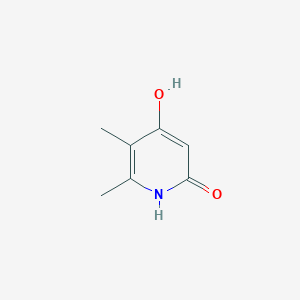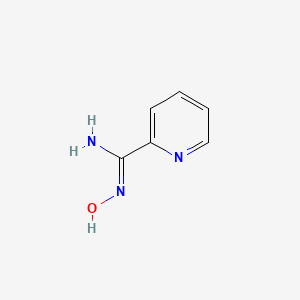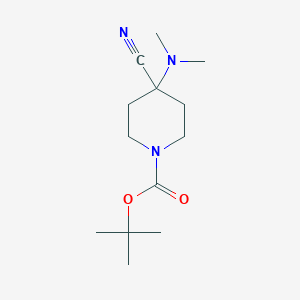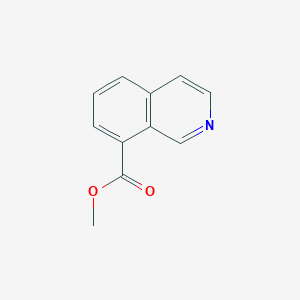
GUANOSINE TRIPHOSPHATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of ribonucleic acid during the transcription process. This compound has a guanine nucleobase attached to the 1’ carbon of the ribose and a triphosphate moiety attached to the ribose’s 5’ carbon . It serves as a source of energy or an activator of substrates in metabolic reactions, similar to adenosine triphosphate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanosine triphosphate can be synthesized from guanosine 5’-monophosphate through enzymatic phosphorylation. This process involves the use of dicyclohexylcarbodiimide in the presence of pyridine and dimethylformamide . Another method involves the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C .
Industrial Production Methods: In industrial settings, this compound is often produced by enzymatic phosphorylation of guanosine 5’-monophosphate and purified using ion exchange chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine triphosphate undergoes hydrolysis, where it is converted to guanosine diphosphate and inorganic phosphate. This reaction is catalyzed by GTPases and is essential for energy transfer within cells .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of water and specific enzymes such as GTPases .
Major Products: The primary products of this compound hydrolysis are guanosine diphosphate and inorganic phosphate .
Applications De Recherche Scientifique
Guanosine triphosphate is extensively used in scientific research due to its role in various cellular processes. It is a substrate for RNA polymerases and is involved in protein synthesis and gluconeogenesis . Additionally, this compound is crucial for signal transduction, particularly with G-proteins, where it is converted to guanosine diphosphate through the action of GTPases . It is also used in high-throughput assays for monitoring cellular energy metabolism .
Mécanisme D'action
Guanosine triphosphate exerts its effects by serving as a source of energy and an activator of substrates in metabolic reactions. It is involved in signal transduction pathways, particularly with G-proteins, where it is hydrolyzed to guanosine diphosphate by GTPases . This hydrolysis releases energy that is used for various cellular processes, including protein synthesis and gluconeogenesis .
Comparaison Avec Des Composés Similaires
- Adenosine triphosphate
- Cytidine triphosphate
- Uridine triphosphate
Comparison: Guanosine triphosphate is similar to other nucleoside triphosphates like adenosine triphosphate, cytidine triphosphate, and uridine triphosphate in that it serves as a source of energy and is involved in the synthesis of nucleic acids . this compound is unique in its specific role in signal transduction with G-proteins and its involvement in the synthesis of ribonucleic acid .
Propriétés
Numéro CAS |
86-01-1 |
|---|---|
Formule moléculaire |
C10H12N5O14P3-4 |
Poids moléculaire |
519.15 g/mol |
Nom IUPAC |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
XKMLYUALXHKNFT-UUOKFMHZSA-J |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
| 86-01-1 36051-31-7 56001-37-7 |
|
Description physique |
Solid |
Pictogrammes |
Irritant |
Synonymes |
GTP Guanosine Triphosphate Triphosphate, Guanosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)


![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)







